Product packaging for 4-Ethylbenzo[d]oxazole-2-carboxylic acid(Cat. No.:)

4-Ethylbenzo[d]oxazole-2-carboxylic acid

Cat. No.: B11907292
M. Wt: 191.18 g/mol
InChI Key: XEZYZIQODWBHNM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzoxazole (B165842) Chemistry

The history of heterocyclic chemistry, including that of benzoxazoles, dates back to the mid-19th century. nih.gov Initially, research focused on the fundamental synthesis and characterization of these novel ring systems. Benzoxazole, an aromatic organic compound with the chemical formula C₇H₅NO, was identified as a stable heterocyclic structure. bldpharm.com Over the decades, the field has evolved significantly. Early synthetic methods often required harsh conditions, but contemporary organic chemistry has introduced milder and more efficient catalytic processes for creating benzoxazole derivatives. researchgate.net The evolution of benzoxazole chemistry has been largely driven by the discovery of the diverse biological activities associated with its derivatives, shifting the focus from pure synthesis to applications in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

Structural Significance of the Benzo[d]oxazole Core in Chemical Research

The benzo[d]oxazole core is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its recurring presence in a multitude of pharmaceutical agents and natural products that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. beilstein-journals.orgnih.gov

The structural features of the benzoxazole ring are key to its function:

Aromaticity and Stability: The aromatic nature of the fused ring system confers significant stability to the molecule. bldpharm.com

Planarity: The planar structure of the benzoxazole core allows for effective π-π stacking interactions with biological macromolecules like proteins and nucleic acids. nih.gov

Hydrogen Bonding Capability: The nitrogen and oxygen atoms within the oxazole (B20620) ring can act as hydrogen bond acceptors, which is crucial for molecular recognition and binding to biological targets. nih.gov

Versatility for Substitution: The core can be functionalized at various positions, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.

These attributes make the benzo[d]oxazole nucleus a valuable starting point for designing novel therapeutic agents. researchgate.netnih.gov

Academic Relevance of Carboxylic Acid Functionality in Heterocyclic Compounds

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry, particularly in the design of pharmacologically active compounds. nih.govmdpi.comresearchgate.net When attached to a heterocyclic system like benzoxazole, it imparts several significant properties.

Key Roles of the Carboxylic Acid Group:

FeatureDescriptionReference
Pharmacophore Element Often acts as a key component of a pharmacophore by serving as a hydrogen bond donor and acceptor, enabling strong interactions with receptor sites. researchgate.net
Solubility Enhancement The ability to ionize at physiological pH generally increases the water solubility of the parent molecule, which can be crucial for drug formulation and bioavailability. sigmaaldrich.com
Modulation of Properties Influences the molecule's overall polarity, acidity, and pharmacokinetic profile. However, its presence can sometimes lead to poor membrane permeability or metabolic instability. nih.govsigmaaldrich.com

The interplay between the heterocyclic core and the carboxylic acid functionality is a central theme in drug discovery, as it allows for the modulation of a compound's biological activity and physical properties. researchgate.net

Current Research Trends and Unexplored Areas Pertaining to 4-Ethylbenzo[d]oxazole-2-carboxylic Acid

This lack of direct research highlights that this compound represents a largely unexplored area within benzoxazole chemistry. Research on related benzoxazole carboxylic acids focuses on their potential as anticancer and antimicrobial agents. core.ac.uk For instance, studies on other substituted benzoxazole derivatives have shown that modifications to the benzene (B151609) ring can significantly influence biological efficacy.

Given the established importance of the benzoxazole-2-carboxylic acid scaffold, the introduction of an ethyl group at the 4-position presents an intriguing, yet uninvestigated, modification. Future research could explore:

Novel Synthetic Pathways: Developing an efficient synthesis for this specific isomer.

Physicochemical Characterization: Determining its fundamental properties, such as melting point, solubility, and spectral data.

Biological Screening: Evaluating its potential in areas where other benzoxazoles have shown promise, such as oncology, infectious diseases, and neurodegenerative disorders.

The study of this compound could therefore provide new insights into the structure-activity relationships of this important class of heterocyclic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B11907292 4-Ethylbenzo[d]oxazole-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-ethyl-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-2-6-4-3-5-7-8(6)11-9(14-7)10(12)13/h3-5H,2H2,1H3,(H,12,13)

InChI Key

XEZYZIQODWBHNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Ethylbenzo D Oxazole 2 Carboxylic Acid and Analogues

Classical Approaches to Benzo[d]oxazole-2-carboxylic Acid Synthesis

Traditional methods for the synthesis of benzo[d]oxazole-2-carboxylic acids have historically relied on well-established cyclization reactions and multi-step sequences. These methods, while foundational, often require harsh reaction conditions and lengthy procedures.

Cyclization Reactions Involving Substituted ortho-Aminophenols and Carboxylic Acid Precursors

The most common and direct route to the benzoxazole (B165842) core is the condensation and subsequent cyclization of a substituted ortho-aminophenol with a suitable carboxylic acid derivative. nih.govrsc.org In the context of 4-Ethylbenzo[d]oxazole-2-carboxylic acid, this would involve the reaction of 2-amino-3-ethylphenol with a precursor that can provide the 2-carboxylic acid functionality.

The general mechanism involves the initial formation of an amide bond between the amino group of the ortho-aminophenol and the carboxylic acid precursor, followed by an intramolecular cyclodehydration to form the oxazole (B20620) ring. thieme-connect.com Various reagents and conditions can be employed to facilitate this transformation, including high temperatures and the use of dehydrating agents. nih.gov

A representative reaction scheme is as follows:

Starting Materials: 2-Amino-3-ethylphenol and Oxalic acid (or a derivative like oxalyl chloride).

Process: The reactants are typically heated, sometimes in the presence of a dehydrating agent or a catalyst, to promote the condensation and cyclization.

Product: this compound.

While this method is straightforward, it can suffer from drawbacks such as the need for high temperatures and the potential for side reactions, which may necessitate extensive purification of the final product.

Multi-Step Synthetic Sequences for Benzoxazole Derivatives

In cases where the direct cyclization is not feasible or yields are low, multi-step synthetic sequences are employed. These routes offer greater flexibility in introducing various substituents onto the benzoxazole scaffold. A multi-step approach might involve the initial synthesis of a more complex precursor that already contains a significant portion of the final molecular structure.

For instance, a sequence could begin with the acylation of 2-amino-3-ethylphenol with a suitable reagent to form an N-(2-hydroxy-6-ethylphenyl)amide intermediate. This intermediate is then subjected to a cyclization reaction to form the benzoxazole ring. Subsequent modifications to the substituent at the 2-position can then be carried out to yield the desired carboxylic acid.

Advanced and Green Synthetic Strategies for Oxazole Ring Formation

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and economically viable methods for the synthesis of benzoxazoles. These advanced strategies often focus on reducing reaction times, minimizing waste, and avoiding the use of hazardous reagents.

One-Pot Synthesis of Oxazoles from Carboxylic Acids

One-pot syntheses have emerged as a powerful tool in modern organic chemistry, allowing for the construction of complex molecules in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. nsmsi.irorganic-chemistry.org Several one-pot methods for the synthesis of oxazoles and benzoxazoles from carboxylic acids have been reported. nih.govnih.gov

These methods often utilize coupling agents to activate the carboxylic acid, facilitating its reaction with the ortho-aminophenol under milder conditions. For example, the use of reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been shown to enable the one-pot synthesis of 2-oxazolines from carboxylic acids, which are precursors to oxazoles. nih.gov

A typical one-pot approach for this compound would involve mixing 2-amino-3-ethylphenol, a suitable dicarboxylic acid precursor, and a coupling agent in an appropriate solvent, followed by a workup to isolate the final product. The advantages of this approach include reduced reaction times, higher yields, and simpler purification procedures.

Microwave-Assisted Synthetic Protocols for Benzoxazoles

Microwave-assisted organic synthesis has gained widespread acceptance as a technique to dramatically accelerate chemical reactions. researchgate.nettandfonline.com The application of microwave irradiation in the synthesis of benzoxazoles has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. thieme-connect.combohrium.com

The direct coupling of carboxylic acids with 2-aminophenol (B121084) under microwave irradiation has been achieved, leading to the synthesis of 2-substituted benzoxazoles under metal- and solvent-free conditions. thieme-connect.com This approach is compatible with a wide range of functional groups on both the carboxylic acid and the aminophenol. thieme-connect.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to days Minutes
Energy Consumption High Low
Yields Often moderate Generally good to excellent

| Side Reactions | More prevalent | Minimized |

This methodology represents a significant advancement in the green synthesis of benzoxazoles, offering a rapid and efficient route to these important heterocyclic compounds. tandfonline.com

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods is a primary goal of green chemistry, as it eliminates the need for potentially toxic and expensive catalysts and reduces the environmental impact associated with solvent use. nih.gov Several protocols for the synthesis of benzoxazoles under such conditions have been reported. scispace.comacs.org

These methods often rely on the intrinsic reactivity of the starting materials at elevated temperatures, sometimes under microwave irradiation, to drive the reaction to completion. thieme-connect.com For example, the direct reaction of a carboxylic acid with an ortho-aminophenol can be carried out by simply heating the neat mixture of the reactants. thieme-connect.com

The reusability of catalysts is also a key consideration in green synthesis. tandfonline.com In some methods, solid-supported catalysts are used that can be easily recovered and reused multiple times without a significant loss of activity. nih.govscispace.com These approaches offer a practical, environmentally friendly, and economically attractive alternative to traditional synthetic methods. scispace.com

Table 2: List of Compounds

Compound Name
This compound
2-amino-3-ethylphenol
Oxalic acid
oxalyl chloride
N-(2-hydroxy-6-ethylphenyl)amide

Targeted Synthesis of this compound

The synthesis of this compound, a substituted benzoxazole, requires a strategic approach involving the careful selection of precursors and controlled introduction of functional groups. The general and versatile route to 2-substituted benzoxazoles involves the cyclization of 2-aminophenols with various carbonyl-containing compounds. nih.gov This foundational reaction provides a basis for devising a targeted synthesis of the specific molecule .

Precursor Identification and Functionalization Strategies

The primary precursors for the synthesis of this compound are a substituted 2-aminophenol and a reagent that will provide the 2-carboxylic acid functionality. Specifically, the key starting materials are 2-amino-3-ethylphenol and a suitable dicarbonyl compound such as oxalic acid or its derivatives (e.g., oxalyl chloride, ethyl oxalyl chloride).

The core functionalization strategy involves the condensation of the amino group of 2-amino-3-ethylphenol with one of the carbonyl groups of the oxalic acid derivative, followed by an intramolecular cyclization (dehydration) to form the oxazole ring. This reaction is a common and effective method for constructing the benzoxazole scaffold. thieme-connect.comrsc.org

Alternative strategies for the formation of the benzoxazole ring include the reaction of 2-aminophenols with:

Aldehydes, followed by oxidation.

Ketones, under various catalytic conditions. rsc.orgacs.org

Tertiary amides in the presence of an activating agent like triflic anhydride. nih.gov

For the specific synthesis of the 2-carboxylic acid derivative, the use of oxalic acid or its esters is the most direct approach. The reaction conditions typically involve heating the precursors in the presence of an acid catalyst, such as polyphosphoric acid or a strong mineral acid, to facilitate the dehydration and ring closure.

A summary of potential precursor combinations and the resulting benzoxazole is presented in the table below.

2-Aminophenol DerivativeCarbonyl CompoundResulting Benzoxazole
2-Amino-3-ethylphenolOxalic acidThis compound
2-Amino-3-ethylphenolEthyl glyoxylateThis compound (after hydrolysis)
2-Amino-3-ethylphenolDichloroacetic acid4-Ethylbenzo[d]oxazole-2-chloro-

Regioselective Introduction of the Ethyl Group

A significant challenge in the synthesis of this compound is the regioselective introduction of the ethyl group at the 3-position of the 2-aminophenol precursor. The directing effects of the hydroxyl and amino groups on the aromatic ring must be carefully considered. Both are activating, ortho-, para-directing groups, which can lead to a mixture of products in electrophilic substitution reactions.

Several strategies can be employed to achieve the desired regioselectivity:

Starting with a pre-functionalized precursor: The most straightforward approach is to begin with a commercially available or readily synthesizable starting material that already contains the ethyl group in the desired position, such as 2-ethylphenol (B104991) or 3-ethylaniline. Subsequent nitration and reduction steps can then be used to introduce the amino and hydroxyl groups in the correct ortho relationship.

Directed ortho-metalation (DoM): This strategy involves the use of a directing group to deprotonate a specific ortho-position, followed by quenching with an electrophile. For example, the hydroxyl or a protected amino group could direct lithiation to the adjacent position, which can then react with an ethylating agent like diethyl sulfate (B86663) or ethyl iodide.

Blocking of reactive sites: To prevent reaction at undesired positions, blocking groups can be temporarily introduced. For instance, the para-position to the hydroxyl group could be blocked with a sulfonyl group, which can be removed after the ethylation step.

A hypothetical reaction scheme for the synthesis of the 2-amino-3-ethylphenol precursor is outlined below:

StepReactantReagent(s)Product
12-EthylphenolHNO₃, H₂SO₄2-Ethyl-4-nitrophenol & 2-Ethyl-6-nitrophenol
22-Ethyl-6-nitrophenolH₂, Pd/C2-Amino-3-ethylphenol

This table illustrates a potential pathway, but the separation of isomers from the nitration step would be a critical consideration.

Chemical Transformations and Derivatization of 4 Ethylbenzo D Oxazole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization through several classical organic reactions.

Esterification Reactions of 4-Ethylbenzo[d]oxazole-2-carboxylic Acid

The carboxylic acid moiety of this compound can be converted to its corresponding esters under standard esterification conditions. While specific literature on the 4-ethyl derivative is not available, the synthesis of other benzoxazole-2-carboxylate esters is documented, suggesting that similar methodologies would be applicable. google.com

Common esterification methods include:

Fischer-Speier Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

Alkyl Halide Esterification: Treatment with a base (e.g., potassium carbonate, sodium hydride) to form the carboxylate salt, followed by reaction with an alkyl halide.

Coupling Agent-Mediated Esterification: Use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Plausible Esterification Reactions of this compound

ReagentsProductReaction Type
Methanol, H₂SO₄ (catalytic)Methyl 4-Ethylbenzo[d]oxazole-2-carboxylateFischer-Speier Esterification
1. K₂CO₃, 2. Ethyl iodideEthyl 4-Ethylbenzo[d]oxazole-2-carboxylateAlkyl Halide Esterification
Isopropanol, DCC, DMAPIsopropyl 4-Ethylbenzo[d]oxazole-2-carboxylateCoupling Agent-Mediated Esterification

Amidation and Peptide Coupling Reactions

The carboxylic acid can be readily converted to amides through reaction with primary or secondary amines. This transformation is typically facilitated by the use of peptide coupling reagents to activate the carboxylic acid and promote amide bond formation while minimizing side reactions. nih.govbachem.comuniurb.it

Standard peptide coupling protocols that could be applied include the use of reagents such as:

Carbodiimides: DCC or EDC, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.com

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly effective coupling agents. peptide.comlookchemmall.com

These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The resulting amides are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Table 2: Representative Amidation Reactions using Peptide Coupling Reagents

AmineCoupling ReagentAdditivePlausible Product
AnilineEDCHOBtN-phenyl-4-Ethylbenzo[d]oxazole-2-carboxamide
BenzylamineHATU-N-benzyl-4-Ethylbenzo[d]oxazole-2-carboxamide
PiperidineTBTU-(4-Ethylbenzo[d]oxazol-2-yl)(piperidin-1-yl)methanone

Decarboxylation Pathways and Derivatives

A significant reaction pathway for benzoxazole-2-carboxylic acids is decarboxylation. rsc.org This reaction involves the loss of carbon dioxide, typically upon heating, to yield the corresponding 2-unsubstituted benzoxazole (B165842). The stability of the resulting carbanion or the transition state leading to it influences the ease of this reaction. For this compound, heating would likely lead to the formation of 4-ethylbenzo[d]oxazole.

The decarboxylation can be a competing side reaction during other transformations of the carboxylic acid, particularly those requiring elevated temperatures. In some synthetic strategies, this decarboxylation can be exploited to generate the 2-unsubstituted benzoxazole core. Recent advancements have also explored radical decarboxylation pathways for benzoic acids, which could potentially be applied to this system for further functionalization. nih.gov

Modifications and Functionalization of the Benzo[d]oxazole Ring System

The aromatic benzene (B151609) ring of the benzo[d]oxazole system is susceptible to electrophilic attack, while the oxazole (B20620) ring can undergo nucleophilic addition and ring-opening reactions under certain conditions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comuomustansiriyah.edu.iq The regioselectivity of EAS on the 4-ethylbenzo[d]oxazole ring is determined by the directing effects of the substituents already present: the ethyl group and the fused oxazole ring.

Ethyl Group: The ethyl group at the 4-position is an ortho-, para-directing and activating group. It will therefore direct incoming electrophiles to the 5 and 7 positions.

Considering the combined directing effects, electrophilic substitution on this compound is most likely to occur at the 5- and 7-positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-Ethyl-5-nitrobenzo[d]oxazole-2-carboxylic acid and 4-Ethyl-7-nitrobenzo[d]oxazole-2-carboxylic acid
BrominationBr₂, FeBr₃5-Bromo-4-ethylbenzo[d]oxazole-2-carboxylic acid and 7-Bromo-4-ethylbenzo[d]oxazole-2-carboxylic acid
AcylationCH₃COCl, AlCl₃5-Acetyl-4-ethylbenzo[d]oxazole-2-carboxylic acid and 7-Acetyl-4-ethylbenzo[d]oxazole-2-carboxylic acid

Nucleophilic Additions and Ring Opening Reactions

The benzoxazole ring, while generally stable, can undergo nucleophilic attack and subsequent ring-opening under specific conditions. These reactions often require activation of the ring or the use of strong nucleophiles.

For instance, benzoxazoles can react with certain nucleophiles leading to the cleavage of the oxazole ring. acs.orgrsc.orgresearchgate.netrsc.org This can be a useful strategy for the synthesis of other heterocyclic systems or functionalized o-aminophenols. For example, reaction with secondary amines can lead to ring-opened intermediates that can then be cyclized to form 2-aminobenzoxazoles. rsc.org While these reactions have been demonstrated on the parent benzoxazole system, their applicability to the 4-ethyl substituted derivative would depend on the specific reaction conditions and the electronic influence of the ethyl group.

Synthesis of Advanced Derivatives for Structure-Activity Relationship Studies

The strategic derivatization of the this compound scaffold is fundamental to exploring its structure-activity relationships (SAR). By systematically modifying the core structure, researchers can probe the molecular interactions that govern its biological activity, leading to the identification of compounds with enhanced potency, selectivity, or pharmacokinetic properties. The primary routes for creating a diverse library of analogues involve chemical transformations on the benzoxazole ring system and modifications of the carboxylic acid functional group.

Alkylation and Arylation Strategies on the Ring System

The benzoxazole core is amenable to various C-H functionalization reactions, particularly at the C2 position, which is the most acidic and reactive site for deprotonation and subsequent coupling. nih.gov Transition-metal catalysis provides a powerful toolkit for forging new carbon-carbon bonds at this position, enabling the introduction of a wide array of alkyl and aryl substituents.

Arylation:

Direct C-H arylation has emerged as a highly efficient method for synthesizing 2-arylbenzoxazoles. chemistryviews.org These reactions typically employ a palladium catalyst to couple the benzoxazole core with various aryl halides. nih.gov Modern methodologies have been developed that proceed under increasingly mild conditions. For instance, an efficient room-temperature, palladium-catalyzed direct 2-arylation of benzoxazoles with aryl and heteroaryl bromides has been achieved using a Pd(OAc)₂/NiXantphos-based catalyst system. nih.gov This approach operates via a deprotonative cross-coupling process and provides excellent yields for a range of substrates. nih.gov

Other successful catalytic systems for the C2-arylation of benzoxazoles include:

Palladium/Indolylphosphine Catalysis: A specialized indolylphosphine ligand enables the palladium-catalyzed C2–H arylation using sterically hindered aryl chlorides, allowing for the synthesis of sterically congested 2-arylbenzoxazoles. chemistryviews.org

Rhodium Catalysis: Rhodium(I)-catalyzed direct coupling of benzoxazoles with aryl bromides has been demonstrated, often performed under microwave activation to facilitate the reaction. nih.gov

Copper Catalysis: Copper-based systems can also mediate the arylation of benzoxazoles. One novel strategy uses aryl alcohols as arylation reagents through a cooperative process of oxygenation and decarboxylative functionalization, with O₂ as the terminal oxidant. rsc.org

These methods allow for the introduction of a diverse range of electronically and sterically varied aryl and heteroaryl groups, which is crucial for comprehensive SAR studies.

Alkylation:

Similar to arylation, direct C-H alkylation of the benzoxazole ring system provides access to derivatives with different spatial and electronic properties. Palladium-catalyzed reactions are commonly employed, coupling the benzoxazole core with alkylating agents such as alkyl halides or alkylboronic acids. mdpi.com For example, the alkylation of benzoxazoles with substituted benzyl (B1604629) chlorides has been successfully carried out using a phosphinous acid Pd(II) complex, which significantly improves reaction yields. mdpi.com Copper-catalyzed systems have also been developed for the C2-alkenylation of benzoxazoles using allyl halides as coupling partners under ligand-free conditions. mdpi.com

The table below summarizes representative arylation and alkylation reactions applicable to the benzoxazole scaffold.

Reaction TypeCoupling PartnerCatalytic SystemKey FeaturesReference
ArylationAryl BromidesPd(OAc)₂ / NiXantphosProceeds at room temperature; good for heteroaryl bromides. nih.gov
ArylationBulky Aryl ChloridesPd(OAc)₂ / Indolylphosphine LigandEnables synthesis of sterically congested derivatives. chemistryviews.org
ArylationAryl BromidesRh(I) ComplexEffective with microwave activation. nih.gov
ArylationAryl AlcoholsCopper Catalyst / O₂Novel C(aryl)-C(OH) bond activation. rsc.org
AlkylationBenzyl ChloridesPhosphinous Acid Pd(II) ComplexHigh efficiency for benzylation. mdpi.com
AlkenylationAllyl HalidesCuClLigand-free conditions. mdpi.com

Introduction of Diverse Substituents to Modulate Reactivity

The modulation of reactivity and biological activity is achieved by introducing a variety of functional groups onto the this compound molecule. This can be accomplished by leveraging the existing functional groups or by modifying the core structure.

The carboxylic acid at the C2 position is a versatile chemical handle for derivatization. Standard coupling reactions can convert the carboxylic acid into a wide range of amides, esters, and other related functionalities. This position is critical as substituents here can directly interact with biological targets. The synthesis of 2-substituted benzoxazoles is often achieved through the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its activated derivative (like an acid chloride), allowing for significant diversity at the C2-position from the outset. researchgate.netnih.gov

Furthermore, the alkylation and arylation strategies discussed previously are primary methods for introducing diverse substituents directly onto the heterocyclic core to modulate properties such as lipophilicity, electronic distribution, and steric profile. nih.govmdpi.com For instance, the introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, alkyl) onto the aryl ring in C2-arylated derivatives can systematically tune the electronic nature of the entire molecule. The structure-activity relationship of benzoxazole derivatives suggests that the strategic placement of such groups can significantly enhance biological effects. researchgate.net

The inherent 4-ethyl substituent on the benzene portion of the scaffold also influences the molecule's properties. In a broader SAR campaign, analogues with different substituents at the 4-position (and other positions on the benzene ring) would typically be synthesized to probe the importance of this region for biological activity. This is generally accomplished by starting with appropriately substituted 2-aminophenols. researchgate.net

The following table illustrates the diversity of substituents that can be introduced onto the benzoxazole scaffold to modulate its properties for SAR studies.

Position of SubstitutionClass of SubstituentExamplesPurpose in SAR Studies
C2Aryl GroupsPhenyl, 4-Methoxyphenyl, 3-Nitrophenyl, 2-ThienylExplore electronic effects, steric bulk, and potential for π-stacking interactions.
C2Alkyl/Alkenyl GroupsBenzyl, Methyl, Cyclohexyl, AllylModify lipophilicity, steric profile, and conformational flexibility.
C2 (from -COOH)Amides-CONH₂, -CONHCH₃, -CON(CH₃)₂Introduce hydrogen bond donors/acceptors and alter solubility.
C2 (from -COOH)Esters-COOCH₃, -COOCH₂CH₃Modify polarity, metabolic stability, and act as potential prodrugs.
Benzene Ring (e.g., C4, C5, C6, C7)Electron-Donating Groups-CH₃, -OCH₃, -OHModulate ring electronics and metabolic pathways.
Benzene Ring (e.g., C4, C5, C6, C7)Electron-Withdrawing Groups-Cl, -Br, -NO₂, -CF₃Tune electronic properties, pKa, and binding interactions.

Despite a comprehensive search for scholarly articles and chemical databases, no specific experimental spectroscopic or analytical data for the compound "this compound" could be located.

The synthesis and detailed characterization of this specific molecule are not available in the public domain literature accessible through the performed searches. While information exists for structurally related compounds, such as other benzoxazole derivatives and various carboxylic acids, the strict requirement to focus solely on "this compound" prevents the inclusion of this more general data.

Consequently, the generation of an article with the requested detailed sections and data tables on the Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) of "this compound" is not possible at this time due to the absence of the necessary primary scientific data.

Spectroscopic and Analytical Characterization of 4 Ethylbenzo D Oxazole 2 Carboxylic Acid

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-Ethylbenzo[d]oxazole-2-carboxylic acid is expected to exhibit a unique pattern of absorption bands corresponding to its distinct structural components: the carboxylic acid group, the benzoxazole (B165842) ring system, and the ethyl substituent.

The most prominent feature for the carboxylic acid moiety is a very broad absorption band for the O-H stretching vibration, typically observed between 2500 and 3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense, sharp peak. For aromatic carboxylic acids, this band typically appears in the range of 1710 to 1680 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.com

The benzoxazole core contributes several characteristic bands. The C=N stretching vibration is expected to appear in the 1640-1600 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations from the benzene (B151609) ring will produce multiple bands in the 1600-1450 cm⁻¹ range. The C-O-C stretching within the oxazole (B20620) ring and the C-O stretching of the carboxylic acid group are anticipated to show absorptions in the 1320-1210 cm⁻¹ region. spectroscopyonline.com The ethyl group will be identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (rocking).

Table 1: Expected Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3300 - 2500 (very broad)
C-H Stretch (Aromatic)Benzene Ring3100 - 3000
C-H Stretch (Aliphatic)Ethyl Group3000 - 2850
C=O StretchCarboxylic Acid1710 - 1680
C=N StretchOxazole Ring1640 - 1600
C=C StretchAromatic Ring1600 - 1450
C-O StretchCarboxylic Acid / Oxazole1320 - 1210
O-H BendCarboxylic Acid960 - 900 (broad)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

While specific crystallographic data for this compound has not been reported in the surveyed literature, a single-crystal X-ray diffraction analysis would yield a set of unique parameters that define its crystal structure. Benzoxazole derivatives frequently crystallize in common crystal systems such as monoclinic or triclinic. nih.govscispace.comresearchgate.netmdpi.com For instance, related benzoxazole structures have been reported to crystallize in the monoclinic P2₁/c space group or the triclinic P-1 space group. scispace.commdpi.com The analysis would precisely measure the unit cell dimensions (a, b, c), the angles between the cell axes (α, β, γ), and the number of molecules per unit cell (Z). This data is crucial for understanding the packing of molecules in the solid state, which is influenced by forces such as hydrogen bonding from the carboxylic acid groups and π-stacking from the aromatic rings.

Table 2: Crystallographic Parameters to be Determined for this compound
ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C₁₀H₉NO₃
Formula WeightThe mass of one mole of the compound.191.19 g/mol
Crystal SystemThe symmetry system of the crystal lattice.To be determined
Space GroupThe specific symmetry group of the crystal.To be determined
a, b, c (Å)The lengths of the unit cell axes.To be determined
α, β, γ (°)The angles of the unit cell.To be determined
Volume (ų)The volume of the unit cell.To be determined
ZThe number of molecules in the unit cell.To be determined

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture, making them essential for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. In this technique, the stationary phase is nonpolar (e.g., octadecyl-bonded silica, C18), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comgoogle.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases; more nonpolar compounds are retained longer on the column.

The purity of a sample is determined by injecting a solution into the HPLC system and monitoring the eluent with a suitable detector, usually a UV-Vis spectrophotometer. The benzoxazole ring system contains a strong chromophore, which would allow for sensitive detection at a specific wavelength (e.g., 254 nm). tandfonline.com A pure sample should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities, and their relative areas can be used to estimate the purity level. By collecting the fraction corresponding to the main peak, HPLC can also be used as a preparative technique to isolate the pure compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the requested outline for this specific molecule. General principles of these computational methods exist, but there is no specific data to populate the sections on molecular geometry, orbital analysis, thermochemical properties, ligand-target interactions, conformational sampling, or SAR predictions for this compound itself.

Computational and Theoretical Studies on 4 Ethylbenzo D Oxazole 2 Carboxylic Acid

Mechanistic Investigations of Reactions through Computational Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of benzoxazole (B165842) derivatives. While specific computational catalytic studies on 4-Ethylbenzo[d]oxazole-2-carboxylic acid are not extensively documented, mechanistic investigations into the formation of closely related benzoxazole-2-carboxylate derivatives provide significant insights into the reaction pathways, transition states, and factors governing selectivity. These studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Detailed computational analyses have been performed on the cyclization reactions that form the benzoxazole core, offering a microscopic view of the process. One such study focused on the formation of benzoxazole derivatives bearing an ester group at the C-2 position, a structure analogous to the carboxylic acid moiety of the target compound. researchgate.netmarmara.edu.tr The investigation modeled potential reaction mechanisms and their corresponding energy profiles to understand the selectivity observed in experimental outcomes.

The computational exploration elucidated the detailed mechanism for the reaction of ethyl-oxalamide derivatives of 2-aminophenol (B121084), which leads to the formation of benzoxazole-2-carboxylates. researchgate.netmarmara.edu.tr Using DFT calculations at the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory in a tetrahydrofuran (B95107) solvent model, researchers were able to map the potential energy surface of the reaction. researchgate.netmarmara.edu.tr These calculations confirmed that the formation of the benzoxazole derivative is the favored pathway. researchgate.netmarmara.edu.tr

The findings from these computational models are in strong agreement with experimental results, validating the theoretical approach. researchgate.netmarmara.edu.tr For instance, the calculations successfully explained the preference for a 5-endo-trig cyclization over a 6-exo-trig pathway in the studied systems. researchgate.netmarmara.edu.tr This level of mechanistic detail is invaluable for predicting the behavior of similar substrates, such as those that would lead to the formation of this compound.

The energy profiles generated from these studies reveal the activation energies associated with each step of the reaction, identifying the rate-determining step and the structure of the transition states. This information is paramount for understanding how catalysts can influence the reaction rate and selectivity by lowering the energy barriers of desired pathways.

While the direct application of these findings to the catalytic synthesis of this compound requires further specific investigation, the established computational methodologies and the mechanistic understanding of the formation of the benzoxazole-2-carboxylate core provide a solid foundation for future theoretical studies. Such studies would likely involve modeling the reaction of a 4-ethyl-2-aminophenol derivative with an appropriate precursor for the 2-carboxylic acid group, under various catalytic conditions, to map out the most efficient synthetic routes.

Interactive Data Table: Computational Methodologies for Benzoxazole Formation Analysis

Component Description Reference
Theoretical Model Density Functional Theory (DFT) researchgate.netmarmara.edu.tr
Functional/Basis Set M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) researchgate.netmarmara.edu.tr
Solvent Model Conductor-like Polarizable Continuum Model (CPCM) - Tetrahydrofuran (THF) researchgate.netmarmara.edu.tr
Primary Investigation Mechanistic pathway and selectivity of oxazole (B20620) ring formation researchgate.netmarmara.edu.tr
Key Finding Computational results align with experimental findings, favoring benzoxazole formation. researchgate.netmarmara.edu.tr

This table summarizes the computational approach used in a benchmark study for understanding the formation of benzoxazole-2-carboxylate derivatives, which serves as a relevant model for this compound.

Mechanistic Biological and Pharmacological Significance of Benzo D Oxazole Carboxylic Acid Scaffolds

Enzyme Inhibition Mechanisms by Related Oxazole (B20620) and Benzoxazole (B165842) Derivatives

The benzoxazole nucleus is a key pharmacophore that interacts with numerous enzymes, playing a crucial role in the modulation of cellular signaling pathways. researchgate.net Its derivatives have been identified as potent inhibitors of several key enzymes implicated in disease progression.

Inhibition of Bacterial Serine Acetyltransferase

The L-cysteine biosynthesis pathway in bacteria, which is absent in mammals, presents a promising target for novel antibacterial agents. nih.gov Serine acetyltransferase (SAT), the enzyme catalyzing the rate-limiting step in this pathway, has been a focus of inhibitor development. nih.gov Specific oxazole derivatives have been identified as inhibitors of SAT from pathogens like Salmonella typhimurium and Neisseria gonorrhoeae. nih.govnih.gov Virtual screening and subsequent enzymatic assays have led to the discovery of compounds that exhibit inhibitory activity in the low micromolar range, providing a foundation for the development of new antibacterial treatments. nih.gov The mechanism of these inhibitors often involves interaction with both the serine and acetyl-CoA binding pockets within the enzyme's active site. nih.gov

Tyrosine Kinase Inhibition (e.g., VEGFR2, PTP-1B)

Protein tyrosine kinases are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, tyrosine kinase inhibitors are a major focus of modern drug discovery. nih.govnih.gov

VEGFR2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govmdpi.com By hybridizing the benzoxazole scaffold with other pharmacophoric moieties, researchers have developed compounds that show significant antiproliferative activity against cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). nih.gov Structure-activity relationship studies indicate that the cytotoxicity of these compounds correlates significantly with their ability to inhibit VEGFR-2. nih.gov For instance, certain novel benzoxazole-benzamide conjugates have demonstrated potent VEGFR-2 inhibitory activity and the ability to induce apoptosis in cancer cells. tandfonline.com

PTP-1B Inhibition : Protein Tyrosine Phosphatase 1B (PTP-1B) is a negative regulator of insulin (B600854) signaling pathways, making it a key target for the treatment of type 2 diabetes. researchgate.net Inhibition of PTP-1B can enhance insulin sensitivity. researchgate.net Various oxazole and naphtho[1,2-d]oxazole derivatives have been synthesized and evaluated for their PTP-1B inhibitory activity. nih.gov Some of these compounds have shown promising results in vivo, demonstrating significant antihyperglycemic activity in animal models. nih.gov

Enzyme TargetCompound ClassExample FindingReference
Bacterial Serine Acetyltransferase(2-Aminooxazol-4-yl)isoxazole-3-carboxylic acidsIdentification of inhibitors for Salmonella thyphimurium SAT through virtual screening. nih.gov
VEGFR-2Benzoxazole-benzamide conjugatesCompound 11 showed potent VEGFR-2 inhibitory activity and induced apoptosis. tandfonline.com
VEGFR-25-methylbenzo[d]oxazole hybridsCompound 12l exhibited the most promising VEGFR-2 inhibitory activity (IC50 = 97.38 nM). nih.gov
PTP-1B2-aryl-naphtho[1,2-d]oxazole derivativesCompounds 8 and 12 showed promising PTP-1B inhibition and in vivo antidiabetic activity. nih.gov

Antimicrobial Activities of Related Heterocyclic Compounds

Benzoxazole derivatives are well-regarded for their broad-spectrum antimicrobial properties, showing efficacy against a variety of bacteria and fungi, including drug-resistant strains. mdpi.comresearchgate.net

Anti-mycobacterial Activity and Associated Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat, necessitating the development of new drugs. nih.gov Benzoxazole and related heterocyclic compounds have been a source of promising anti-mycobacterial agents. cuestionesdefisioterapia.comresearchgate.net For example, a series of d-phenylalanine-benzoxazole derivatives have shown potent activity against M. tuberculosis. nih.gov The mechanism of action for some of these compounds is distinct from existing anti-tubercular drugs. nih.gov While some were hypothesized to target the enzyme PanG, further studies have shown no direct correlation, suggesting alternative mechanisms are at play. nih.gov Other related scaffolds, like 1,3,4-oxadiazole (B1194373) derivatives, have been investigated for their ability to inhibit essential mycobacterial enzymes such as pantothenate synthetase, which is vital for bacterial growth. msptm.org

Broad-Spectrum Antibacterial and Antifungal Action

The benzoxazole scaffold is a versatile core for developing agents with wide-ranging antimicrobial effects. nih.govnih.gov These compounds have demonstrated activity against Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (like Escherichia coli and Pseudomonas aeruginosa). nih.govxjtlu.edu.cnresearchgate.net

The mechanism of antibacterial action can vary. Some computational studies suggest that certain benzoxazole derivatives may achieve their effect by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. benthamdirect.com Structure-activity relationship (SAR) studies have shown that substituents on the benzoxazole ring system are critical for potency. mdpi.comnih.gov For instance, derivatives without a methylene (B1212753) bridge between the oxazole and a phenyl ring were found to be more active in one study. benthamdirect.com

In addition to antibacterial properties, many benzoxazole derivatives exhibit significant antifungal activity against pathogens like Candida albicans and Aspergillus niger. researchgate.netnih.govnih.gov Some derivatives have shown antifungal efficacy superior to control drugs like hymexazol. researchgate.net

Organism TypeTarget Organism(s)Example Compound/DerivativeFinding/MechanismReference
MycobacteriaM. tuberculosisd-phenylalanine-benzoxazole derivativesPotent antibacterial activity with a distinct mechanism of action. nih.gov
Gram-positive BacteriaS. aureus, B. subtilis2-substituted benzoxazolesPotent antibacterial activity compared to ampicillin. researchgate.net
Gram-negative BacteriaE. coli, P. aeruginosaCompound 2b (hydrophobic aromatic tie)Active derivative with MIC values from 0.098 to 0.78 μg/mL. xjtlu.edu.cn
FungiC. albicans, A. niger2-aminobenzoxazole derivativesExcellent and broad-spectrum antifungal activities. researchgate.net

Proposed Antiviral and Antitumor Modalities of Action

Beyond their antimicrobial and enzyme-inhibiting roles, benzoxazole and related scaffolds have been explored for their potential in treating viral infections and cancer. nih.gov

Several benzoxazole derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including those from breast, lung, liver, and prostate cancers. nih.gov The proposed antitumor mechanisms are diverse. As discussed, inhibition of tyrosine kinases like VEGFR-2 is a primary strategy to halt tumor angiogenesis and proliferation. mdpi.com Other benzoxazole derivatives may exert their effects by targeting different cellular components. For instance, some act as topoisomerase II inhibitors, interfering with DNA replication in cancer cells, similar to established chemotherapy drugs like etoposide. nih.gov Molecular docking studies have also suggested that some derivatives may act as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation and cancer progression. researchgate.netresearchgate.net

In the realm of antiviral research, certain heterocyclic compounds structurally related to benzoxazoles, such as benzotriazole (B28993) derivatives, have shown activity against Picornaviruses like Coxsackievirus B5 and Poliovirus-1. nih.gov The development of these compounds often highlights the interesting correlation between antiviral and anticancer activities, where a compound showing efficacy in one area may be a promising candidate for the other. nih.gov The lead compounds from these studies are often found to induce apoptosis in tumor cells, a desirable trait for an anticancer agent. nih.gov

Despite a comprehensive search for scientific literature, no specific research findings or data detailing the anti-inflammatory, antidiabetic, or antioxidant activities of the chemical compound “4-Ethylbenzo[d]oxazole-2-carboxylic acid” could be located.

The performed searches focused on identifying studies that have synthesized, biologically evaluated, or investigated the mechanistic insights of this particular molecule. However, the search results did not yield any publications with specific experimental data, such as IC50 values, percentage inhibition in various assays, or detailed mechanistic studies, that are directly attributable to this compound.

While the broader classes of compounds to which this molecule belongs, such as benzoxazoles and oxazole carboxylic acids, have been the subject of extensive research and have shown a wide range of biological activities, the user's specific instructions to focus solely on "this compound" and to include detailed research findings and data tables cannot be fulfilled based on the currently available scientific literature.

Therefore, the generation of the requested article with the specified content for section "6.4. Other Biological Activities and Mechanistic Insights (e.g., Anti-inflammatory, Antidiabetic, Antioxidant)" is not possible at this time due to the absence of published research on this specific chemical entity.

Strategic Applications in Chemical Biology and Materials Science

4-Ethylbenzo[d]oxazole-2-Carboxylic Acid as a Versatile Synthetic Building Block

In organic synthesis, the utility of a molecule is often defined by its capacity to serve as a starting point for the creation of more complex structures. This compound embodies this principle, functioning as a versatile building block for a range of chemical transformations. The presence of the carboxylic acid group, in particular, provides a reactive handle for numerous coupling and derivatization reactions. enamine.net Benzoxazole (B165842) systems and their derivatives are recognized for their broad pharmacological properties, making them important targets in synthetic chemistry. researchgate.net

The this compound structure is an ideal precursor for the synthesis of more elaborate heterocyclic systems. The carboxylic acid can be activated and reacted with various nucleophiles to form amides, esters, and other derivatives, which can then undergo further cyclization reactions. researchgate.net The general class of oxazole (B20620) carboxylic acids serves as a foundational component in building larger, more functionally diverse molecules. nih.gov For instance, the core structure can be incorporated into larger polycyclic systems that are often investigated for their biological activities. The synthesis of 2-substituted benzoxazoles from carboxylic acids is a common strategy, highlighting the role of this functional group in constructing diverse chemical libraries. researchgate.net

Oxazole derivatives are recognized as important building blocks for a multitude of natural products and bioactive molecules. nih.govnih.gov The process of natural product derivatization often involves modifying a core structure to enhance its properties, such as efficacy or stability. The this compound scaffold can be appended to natural products to create novel analogues. This late-stage functionalization can alter the pharmacological profile of the parent molecule, potentially leading to new therapeutic agents. The versatility of the oxazole ring system, combined with the reactive carboxylic acid, allows for its integration into complex molecular architectures. nih.gov

Potential as a Component in Functional Materials

The application of heterocyclic compounds extends beyond biology into the realm of materials science. Analogous compounds, such as 4-Acetylbenzo[d]oxazole-2-carboxylic acid, are utilized in the development of new materials, including specialized polymers and catalysts. The rigid benzoxazole core of this compound can impart thermal stability and specific photophysical properties to polymers when incorporated into their backbones. The carboxylic acid group allows for polymerization or grafting onto surfaces, while the ethyl group can influence solubility and packing in the solid state. These features suggest its potential utility in creating materials with tailored electronic, optical, or mechanical properties.

Table 1: Potential Applications Based on Structural Features

Structural Component Feature Potential Application
Benzoxazole Core Rigid, aromatic, heterocyclic system Polymer backbone for thermal stability, fluorescent materials
Carboxylic Acid Reactive functional group Anchor for surface modification, point of attachment for polymerization

| Ethyl Group | Non-polar alkyl substituent | Modulator of solubility and intermolecular interactions |

Academic Relevance in Prodrug Design and Development

Prodrug design is a key strategy in pharmaceutical development to overcome limitations of a drug candidate, such as poor solubility or limited bioavailability. The introduction of a carboxylic acid group is a well-established method for creating prodrugs. mdpi.comblumberginstitute.org These prodrugs can be designed to be inactive until they are metabolized in the body, releasing the active parent drug.

The carboxylic acid moiety of this compound makes it an academically relevant candidate for prodrug research. researchgate.net By converting a key functional group (like a hydroxyl or amine) on a parent drug into an ester or amide linkage with this molecule, its physicochemical properties can be significantly altered. This modification can enhance water solubility, facilitate transport across biological membranes, and ultimately improve the therapeutic profile of the active compound. mdpi.comblumberginstitute.org For example, thiazolidine-4-carboxylic acids are known to function as prodrugs for the amino acid (R)-cysteine. researchgate.net This highlights the established role of carboxylic acid-containing heterocycles in prodrug strategies.

Table 2: Compound Names Mentioned

Compound Name
This compound
4-Acetylbenzo[d]oxazole-2-carboxylic acid

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a primary focus in modern medicinal chemistry. nih.gov Future research should prioritize the shift from traditional synthesis methods, which often involve harsh conditions and costly materials, to more sustainable alternatives for producing 4-Ethylbenzo[d]oxazole-2-carboxylic acid and its derivatives. mdpi.com

Key areas for exploration include:

Green Catalysis: Investigating the use of eco-friendly and reusable catalysts, such as zinc oxide nanoparticles (ZnO-NPs) or fly ash, can significantly reduce the environmental impact of the synthesis. nih.govmdpi.com

Microwave-Assisted Synthesis: This technique offers substantial advantages over conventional heating by reducing reaction times, often from hours to minutes, and improving product yields. mdpi.comresearchgate.net

Ultrasound and Mechanochemistry: These methods represent energy-efficient alternatives that can accelerate reaction rates and often lead to higher yields in shorter timeframes. mdpi.com

Alternative Solvents: The use of deep eutectic solvents (DES) or aqueous mediums instead of volatile organic solvents aligns with the principles of green chemistry, minimizing waste and environmental harm. mdpi.comorganic-chemistry.org

The table below compares conventional and sustainable synthetic approaches applicable to benzoxazole (B165842) derivatives.

MethodCatalyst/MediumReaction TimeTemperatureYieldReference
Conventional Strongly Acidic7-9 hoursRoom Temp.Moderate mdpi.com
Microwave-Assisted ZnO-NPs / Ethanol5 minutes30°CHigh mdpi.com
Ultrasound-Assisted ZnO-NPs / Ethanol5 minutes50°CHigh mdpi.com
Mechanochemical ZnO-NPs5 minutesN/AHigh mdpi.com
Deep Eutectic Solvent DES5 minutes40°CHigh mdpi.com

Advanced Computational Screening for Biological Modulators

Computational, or in silico, methods are indispensable tools for accelerating drug discovery by predicting the biological activity of compounds before their synthesis. Future research on this compound should leverage these techniques to identify promising therapeutic targets.

Molecular Docking: This method can be used to simulate the binding of this compound to the active sites of various proteins, such as DNA gyrase or Toll-like receptor 9 (TLR9), to predict its potential as an antibacterial or anti-inflammatory agent. nih.govbiotech-asia.orgnih.gov Docking studies can elucidate key interactions and binding affinities, guiding the design of more potent derivatives. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed on a series of related derivatives. tandfonline.com These models correlate the structural features of the molecules with their biological activities, providing predictive models to guide the synthesis of new compounds with enhanced efficacy. tandfonline.com

These computational approaches can significantly reduce the time and cost associated with drug development by prioritizing the synthesis of compounds with the highest probability of success.

Development of Optically Active Stereoisomers

While this compound itself is not chiral, the introduction of a stereogenic center through structural modification could lead to the development of optically active stereoisomers (enantiomers). Enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles.

Future research in this area would involve:

Asymmetric Synthesis: Designing synthetic routes that produce a specific enantiomer in excess.

Chiral Separation: Developing methods for separating racemic mixtures of derivatives into individual enantiomers. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides or derivatized carbohydrates have proven effective for separating chiral azole compounds and could be adapted for this purpose. mdpi.com

Studying the distinct biological activities of each stereoisomer is crucial, as one enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects. acs.org

Integration into Advanced Drug Delivery Systems (Conceptual Framework)

To overcome limitations such as poor solubility or off-target cytotoxicity, integrating this compound into advanced drug delivery systems presents a promising conceptual framework. nih.gov The carboxylic acid group provides a convenient handle for conjugation or encapsulation.

Potential conceptual delivery strategies are outlined below.

Delivery SystemConceptual ApproachPotential Advantages
Lipid Nanoparticles Encapsulation of the compound within a lipid bilayer.Improved solubility, enhanced permeability, and potential for targeted delivery.
Polymeric Nanoparticles Covalent conjugation or physical entrapment within a biodegradable polymer matrix.Controlled release, protection from degradation, and improved pharmacokinetic profile. nih.gov
Hydrogels Incorporation into a hydrogel network for localized delivery.Sustained release at the target site, reducing systemic exposure. nih.gov
Prodrugs Modification of the carboxylic acid group to create an ester or amide prodrug.Enhanced absorption and metabolic conversion to the active compound in vivo.

These strategies could significantly improve the therapeutic index of this compound, making it a more effective and safer therapeutic agent.

Comprehensive Studies on Reaction Kinetics and Thermodynamics

A fundamental understanding of the reaction kinetics and thermodynamics involved in the synthesis of this compound is essential for process optimization and scalability.

Future research should focus on:

Kinetic Studies: Investigating the rate of reaction for the cyclization step under various conditions (e.g., different catalysts, temperatures, and solvents). This data is critical for determining the rate-determining step and optimizing reaction conditions for maximum efficiency. researchgate.net For copper-catalyzed cyclizations of related compounds, oxidative addition is often the rate-determining step. organic-chemistry.org

Thermodynamic Analysis: Experimental measurements using techniques like combustion calorimetry and adiabatic heat-capacity calorimetry can determine key thermodynamic properties such as the enthalpy and Gibbs energy of formation. osti.gov This information provides insight into the stability of the molecule and the feasibility of the synthetic reaction. osti.gov

By thoroughly characterizing the kinetic and thermodynamic landscape of the synthesis, researchers can develop more robust, efficient, and economically viable manufacturing processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethylbenzo[d]oxazole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Coupling reactions using HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and i-Pr2NEt (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) at room temperature are effective for introducing substituents to the oxazole core . For ethyl substitution at position 4, Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized intermediates may be employed. Reaction optimization should focus on solvent polarity (e.g., ethylene glycol accelerates decarboxylation in thiazole analogs) and temperature control to avoid side reactions like premature decarboxylation .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • Methodology :

  • NMR : The ethyl group at position 4 will show a triplet (δ ~1.3 ppm, CH3) and quartet (δ ~2.5-3.0 ppm, CH2) in ¹H NMR. The carboxylic proton (if present) appears as a broad peak at δ ~12-14 ppm.
  • IR : A strong C=O stretch ~1700-1750 cm⁻¹ (carboxylic acid) and C=N stretch ~1600 cm⁻¹ (oxazole ring).
  • MS : Exact mass (C10H9NO3) is 193.0633 g/mol. Compare with NIST spectral databases for validation .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear chemical-resistant gloves (nitrile), protective eyewear, and lab coats. Use a Type P95 respirator if aerosolization occurs .
  • Storage : Keep in a dry environment at 2–8°C to prevent hydrolysis or decomposition .
  • Disposal : Neutralize acidic residues before transferring to licensed waste handlers .

Advanced Research Questions

Q. How does the ethyl substituent at position 4 influence the compound’s electronic properties and reactivity in medicinal chemistry applications?

  • Methodology :

  • Electronic Effects : The ethyl group is electron-donating via inductive effects, which may stabilize the oxazole ring’s π-system. Computational modeling (DFT) can compare HOMO/LUMO levels with methoxy or methyl analogs .
  • Biological Activity : Test as a retinol-binding protein (RBP) antagonist analog. Replace the methoxy group in known RBP inhibitors (e.g., from Scheme 9 in ) with ethyl and assess binding affinity via SPR (Surface Plasmon Resonance) or crystallography.

Q. What mechanistic pathways explain the decarboxylation of this compound under varying pH and temperature conditions?

  • Methodology :

  • Kinetic Studies : Monitor decarboxylation rates via HPLC at pH 2–10 and 25–100°C. Ethyl groups may sterically hinder zwitterionic intermediates, slowing decarboxylation compared to unsubstituted oxazole-2-carboxylic acids .
  • Isotopic Labeling : Use ¹³C-labeled carboxylic acid to track CO2 release via mass spectrometry, confirming concerted vs. stepwise mechanisms.

Q. How can contradictions in reported synthetic yields (e.g., 40–85%) be resolved through experimental design?

  • Methodology :

  • DoE (Design of Experiments) : Vary catalysts (e.g., HBTU vs. EDCI), solvents (DMF vs. THF), and reaction times to identify critical factors. Analyze via ANOVA to isolate variables causing yield discrepancies .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., decarboxylated products or ethyl-migration byproducts) that compete with the desired pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.